N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]morpholine-4-carbothioamide
Description
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]morpholine-4-carbothioamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound features a quinoxaline core substituted with furan rings and a morpholine-4-carbothioamide moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Properties
IUPAC Name |
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c29-21(25-7-11-26-12-8-25)22-14-5-6-15-16(13-14)24-20(18-4-2-10-28-18)19(23-15)17-3-1-9-27-17/h1-6,9-10,13H,7-8,11-12H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJJUOAVHSQLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]morpholine-4-carbothioamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, such as diketones or glyoxal, to form the quinoxaline ring . The furan rings are then introduced through electrophilic substitution reactions, followed by the attachment of the morpholine-4-carbothioamide group via nucleophilic substitution or coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. Green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize waste and reduce environmental impact . Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives .
Scientific Research Applications
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]morpholine-4-carbothioamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can bind to various enzymes and receptors, modulating their activity. The furan rings and morpholine-4-carbothioamide moiety may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its diverse biological activities.
2,3-Di(furan-2-yl)quinoxaline: A similar compound with two furan rings but lacking the morpholine-4-carbothioamide moiety.
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]pyrrolidine-1-carbothioamide: A related compound with a pyrrolidine instead of a morpholine ring.
Uniqueness
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]morpholine-4-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan rings and the morpholine-4-carbothioamide moiety enhances its potential for diverse applications in scientific research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
